3-Ethynyl-5-fluoropyridin-2-amine
Overview
Description
3-Ethynyl-5-fluoropyridin-2-amine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and potential applications of pyridine derivatives. For instance, pyridonecarboxylic acids have been studied for their antibacterial properties, indicating that pyridine analogs can be significant in medicinal chemistry . Fluorinated pyridylmethylamine ligands have been synthesized and show interesting reactivity with metal complexes, suggesting that 3-Ethynyl-5-fluoropyridin-2-amine could also be relevant in coordination chemistry .
Synthesis Analysis
While the synthesis of 3-Ethynyl-5-fluoropyridin-2-amine is not explicitly described, the papers provide examples of synthetic strategies for related compounds. The synthesis of complex pyridine derivatives often involves halogenated precursors and reactions with amines, as seen in the preparation of various antibacterial agents . The Buchwald-Hartwig reaction is another method used to synthesize fluorophores from aminofluorene, which could potentially be adapted for the synthesis of 3-Ethynyl-5-fluoropyridin-2-amine .
Molecular Structure Analysis
The molecular structure of 3-Ethynyl-5-fluoropyridin-2-amine would likely feature a pyridine ring with a fluorine atom at the 5-position and an ethynyl group at the 3-position. The presence of fluorine can significantly influence the electronic properties of the molecule due to its high electronegativity. The ethynyl group could introduce additional π-conjugation and influence the molecule's reactivity .
Chemical Reactions Analysis
The chemical reactivity of 3-Ethynyl-5-fluoropyridin-2-amine can be inferred from related compounds. Pyridine derivatives can participate in various chemical reactions, including coordination to metal centers, as demonstrated by the tris(2-fluoro-6-pyridylmethyl)amine ligand's ability to form complexes with iron . The ethynyl group in 3-Ethynyl-5-fluoropyridin-2-amine could also undergo reactions typical of alkynes, such as Sonogashira couplings, which could be useful in further functionalizing the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Ethynyl-5-fluoropyridin-2-amine would be influenced by its functional groups. The fluorine atom would likely increase the acidity of the adjacent hydrogen atoms on the pyridine ring, while the ethynyl group could contribute to the molecule's rigidity and planarity. The compound's solubility, boiling point, and melting point would be determined by its overall molecular structure, which could be predicted based on the behavior of similar compounds .
Scientific Research Applications
Chemoselective Functionalization
Research on similar compounds like 5-bromo-2-chloro-3-fluoropyridine has demonstrated chemoselective functionalization. Catalytic amination conditions lead to exclusive bromide substitution for both secondary amines and primary anilines. Such functionalization highlights the potential utility of 3-Ethynyl-5-fluoropyridin-2-amine in synthetic chemistry and material science (Stroup et al., 2007).
Synthesis of Novel Compounds
The compound's structure allows for the synthesis of novel materials. For instance, the cascade cyclization of fluoroalkyl alkynylimines with primary amines has been adapted for the synthesis of 4-amino-5-fluoropicolinates, which are of interest as potential herbicides. This demonstrates the compound's potential in creating new herbicidal agents (Johnson et al., 2015).
Radiosynthesis Applications
In medical imaging, specifically in Positron Emission Tomography (PET), derivatives of 3-Ethynyl-5-fluoropyridin-2-amine, like 2-amino-5-[18F]fluoropyridines, have been synthesized for potential use. The successful amination and radiofluorination of these compounds suggest applications in diagnostic imaging (Pauton et al., 2019).
Antibacterial Activity
Compounds structurally related to 3-Ethynyl-5-fluoropyridin-2-amine have shown promising antibacterial activity. For example, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues revealed more activity than enoxacin, a known antibacterial agent (Egawa et al., 1984).
Transition-Metal-Free Amination
Research on similar fluoropyridines indicates that transition-metal-free reactions with amines can produce N-(pyridin-2-yl) derivatives. This suggests that 3-Ethynyl-5-fluoropyridin-2-amine could be used in green chemistry for synthesizing aminated derivatives without the need for metal catalysts (Abel et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-ethynyl-5-fluoropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGROGKLIRFHPAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC(=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717536 | |
Record name | 3-Ethynyl-5-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-5-fluoropyridin-2-amine | |
CAS RN |
936344-74-0 | |
Record name | 3-Ethynyl-5-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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